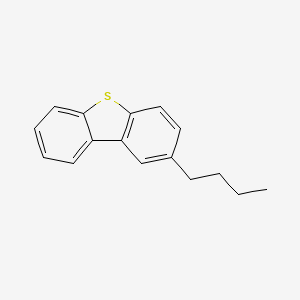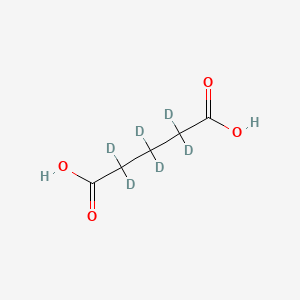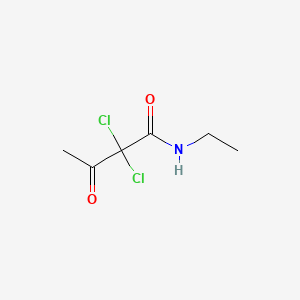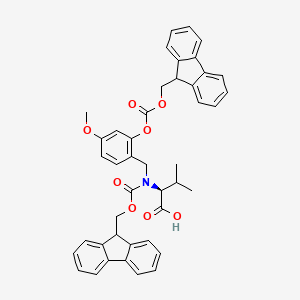
N,N-Diisopropyltryptamine-d4 Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisopropyltryptamine-d4 Oxalate is a deuterated derivative of N,N-Diisopropyltryptamine, a compound belonging to the tryptamine class. This compound is primarily used in biochemical research, particularly in the study of proteomics. The deuterium labeling (d4) in this compound enhances its utility in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, by providing distinct isotopic signatures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyltryptamine-d4 Oxalate typically involves the deuteration of N,N-Diisopropyltryptamine. The process begins with the preparation of N,N-Diisopropyltryptamine, which is then subjected to deuterium exchange reactions to incorporate deuterium atoms. The final step involves the formation of the oxalate salt by reacting the deuterated compound with oxalic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced deuteration techniques and purification methods, such as chromatography, is common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diisopropyltryptamine-d4 Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction will regenerate the amine form .
Applications De Recherche Scientifique
N,N-Diisopropyltryptamine-d4 Oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of N,N-Diisopropyltryptamine-d4 Oxalate involves its interaction with molecular targets, primarily through its tryptamine backbone. The deuterium atoms enhance the stability and alter the metabolic pathways of the compound, making it a valuable tool in studying biochemical processes. The compound’s effects are mediated through its binding to specific receptors and enzymes, influencing various cellular pathways .
Comparaison Avec Des Composés Similaires
- N,N-Diisopropyltryptamine
- N,N-Dimethyltryptamine
- N,N-Diisopropyltryptamine Oxalate
Comparison: N,N-Diisopropyltryptamine-d4 Oxalate is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Compared to its non-deuterated counterparts, it offers enhanced stability and improved detection in NMR spectroscopy. This makes it particularly valuable in research settings where precise isotopic labeling is required .
Propriétés
Numéro CAS |
1346597-82-7 |
|---|---|
Formule moléculaire |
C18H26N2O4 |
Poids moléculaire |
338.44 |
Nom IUPAC |
oxalic acid;N-propan-2-yl-N-[1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6)/i9D2,10D2; |
Clé InChI |
OTBAKMLNZXZOCB-PQDNHERISA-N |
SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O |
Synonymes |
N,N-Bis(1-methylethyl)-1H-indole-3-ethan-d4-amine Oxalate; 3-[2-(Diisopropylamino)ethyl-d4]indole Oxalate; DiPT-d4 Oxalate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)


